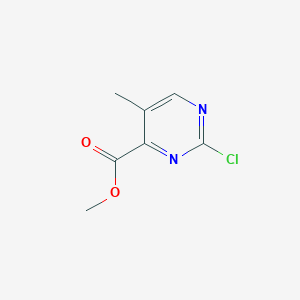

Methyl 2-chloro-5-methylpyrimidine-4-carboxylate

Description

Methyl 2-chloro-5-methylpyrimidine-4-carboxylate is a pyrimidine derivative featuring a chlorine substituent at position 2, a methyl group at position 5, and a methyl ester at position 2. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly retinol-binding protein 4 (RBP4) antagonists . Its reactive chlorine atom enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups, while the methyl ester enhances solubility for further hydrolysis into carboxylic acids .

Properties

IUPAC Name |

methyl 2-chloro-5-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-9-7(8)10-5(4)6(11)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWFAGZPKMEWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Core and Chlorination

The preparation of methyl 2-chloro-5-methylpyrimidine-4-carboxylate typically begins with the synthesis of a suitable pyrimidine precursor, such as 2-chloro-5-methylpyridine or related dihalo compounds. A key step involves chlorination of the pyrimidine ring or side chains using chlorinating agents like phosphorus oxychloride (POCl3) or phosgene.

Chlorination Process : According to patent US4612377A, a dihalo compound such as 2-oxo-5-methyl-5,6-dichloropiperidine is dissolved in a high-boiling solvent like 1,2,4-trichlorobenzene. The chlorinating agent (e.g., POCl3) is added in stoichiometric excess (up to 70 mole %, preferably ~50%) at elevated temperatures (80–130 °C, ideally ~120 °C) over 1–2 hours. The reaction mixture is then maintained at this temperature for an additional 5–6 hours to ensure complete chlorination.

Reaction Conditions : The use of solvents such as toluene, xylene, chlorobenzene, or 1,2,4-trichlorobenzene facilitates the chlorination and helps control reaction temperature and product yield. The process involves careful temperature control and vacuum stripping to isolate intermediates.

Esterification to Form the Methyl Ester

The carboxylate ester group is introduced by esterification of the corresponding 2-chloropyrimidine-4-carboxylic acid.

Esterification Method : A common approach involves converting 2-chloropyrimidine-4-carboxylic acid to its acid chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane at room temperature for about 2 hours. The acid chloride intermediate is then reacted with anhydrous methanol under ice-bath conditions, followed by stirring at room temperature for 2 hours to yield methyl 2-chloropyrimidine-4-carboxylate with high yield (up to 100% reported).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Acid chloride formation | 2-chloropyrimidine-4-carboxylic acid + oxalyl chloride + DMF, DCM, RT, 2 h | Formation of acid chloride intermediate |

| Esterification | Acid chloride + anhydrous methanol, ice bath then RT, 2 h | Methyl 2-chloropyrimidine-4-carboxylate |

Alternative Synthetic Routes and Industrial Scale-Up

Industrial synthesis often involves scaling the above reactions with industrial-grade reagents and solvents, using large reactors with precise temperature and pressure control to optimize yield and purity.

For related compounds such as methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate, synthesis involves esterification of the corresponding acid with methanol in the presence of catalysts, followed by purification steps like column chromatography.

- Data Table: Summary of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of dihalo compound | Phosphorus oxychloride (POCl3), 1,2,4-trichlorobenzene | 80–130 (opt. 120) | 1–2 h addition + 5–6 h hold | 1,2,4-Trichlorobenzene | High | Stoichiometric excess POCl3 used |

| Acid chloride formation | Oxalyl chloride, DMF catalyst, DCM | Room temp (25) | 2 h | Dichloromethane (DCM) | Quantitative | Slow dropwise addition recommended |

| Esterification | Anhydrous methanol, ice bath then RT | 0 to 25 | 2 h | Methanol | Up to 100 | Ice bath controls exothermic reaction |

The chlorination step is critical for introducing the chlorine atom at the 2-position of the pyrimidine ring. Using phosphorus oxychloride in excess ensures complete conversion and high purity of the chlorinated intermediate.

The choice of solvent, particularly high-boiling aromatic chlorinated solvents like 1,2,4-trichlorobenzene, is essential to maintain reaction temperature and solubility of intermediates.

Esterification via acid chloride intermediate is a well-established method providing high yields and purity. The use of oxalyl chloride with catalytic DMF is preferred for efficient conversion of the acid to acid chloride.

Industrial processes adapt these methods with scale-up considerations, including reactor design, reagent handling, and purification techniques to maintain product quality.

Analytical techniques such as gas-liquid chromatography (GLC), gas chromatography-mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.

The preparation of this compound involves a two-stage process: selective chlorination of a pyrimidine precursor using phosphorus oxychloride in high-boiling solvents, followed by esterification of the corresponding acid via acid chloride intermediate with methanol. These methods are supported by detailed patent literature and chemical synthesis reports, demonstrating high yields and reproducibility. Industrial scale-up adapts these protocols with precise control over reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation and Reduction: Formation of various oxidized or reduced pyrimidine derivatives.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Role in Drug Development

Methyl 2-chloro-5-methylpyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for effective interactions with biological targets, making it valuable in developing drugs aimed at treating neurological disorders and cancers.

Case Studies

- Cancer Research : A study demonstrated that derivatives synthesized from this compound exhibited significant activity against cancer cell lines, with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

- Targeted Therapies : Another investigation highlighted its utility in synthesizing selective inhibitors for the epidermal growth factor receptor (EGFR), showcasing its potential in developing targeted cancer therapies .

Agrochemical Applications

The compound is utilized in agricultural formulations due to its efficacy against specific pests and diseases affecting crops. It enhances crop protection and yield, making it an important component in agrochemical products.

Applications in Crop Protection

- Pest Control : this compound has been incorporated into formulations aimed at improving resilience against pathogens, thereby contributing to increased agricultural productivity .

Building Block for Complex Molecules

This compound acts as a building block for synthesizing more complex pyrimidine derivatives. Its ability to undergo various chemical reactions allows researchers to create novel compounds with potential therapeutic applications.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 2-chloro-5-methylpyrimidine-4-carboxylate with four analogues, highlighting molecular features, physical properties, and applications:

Physicochemical Properties

- Hydrogen Bonding: Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate () features a benzylamino group capable of forming hydrogen bonds, improving target binding in agrochemical applications . The fused pyrrolo-pyrimidine system in introduces planarity, which may enhance stacking interactions in biological systems .

Research Findings and Methodological Insights

- Structural Analysis : Crystallographic studies of analogues like Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate () reveal intramolecular hydrogen bonding patterns, which stabilize conformations and influence solubility . The SHELX software suite is commonly employed for such analyses .

Biological Activity

Methyl 2-chloro-5-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its pyrimidine ring structure, with a chlorine atom and a methyl group at specific positions. Its chemical formula is , and it possesses both ester and carboxylic acid functionalities, which contribute to its reactivity and biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Pyrimidines are known for their anti-inflammatory properties. This compound has been implicated in reducing the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential

Studies have highlighted the anticancer activity of pyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to interfere with cell cycle progression and induce apoptosis has been documented, indicating its potential as a chemotherapeutic agent .

Synthesis

This compound can be synthesized through various methods. A common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with methyl chloroformate under basic conditions. This method allows for the introduction of the carboxylate group while maintaining the integrity of the pyrimidine structure.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it significantly reduced TNF-α production in lipopolysaccharide-stimulated macrophages. This effect was attributed to the compound's ability to inhibit nuclear factor kappa B (NF-κB) signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 2-chloropyrimidine-4-carboxylate | 0.68 | Lacks methyl group at position 5 |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 0.70 | Contains an ethyl group instead of a methyl group |

| Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | 0.68 | Contains amino group and two chlorine substituents |

This table illustrates that while these compounds share structural similarities, their unique functional groups significantly influence their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.